ZJ 43 ZJ 43
Brand Name: Vulcanchem
CAS No.: 723331-20-2
VCID: VC21085116
InChI: InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C12H20N2O7
Molecular Weight: 304.30 g/mol

ZJ 43

CAS No.: 723331-20-2

Cat. No.: VC21085116

Molecular Formula: C12H20N2O7

Molecular Weight: 304.30 g/mol

* For research use only. Not for human or veterinary use.

ZJ 43 - 723331-20-2

Specification

CAS No. 723331-20-2
Molecular Formula C12H20N2O7
Molecular Weight 304.30 g/mol
IUPAC Name (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid
Standard InChI InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1
Standard InChI Key BSGWCSGMXAVYRT-YUMQZZPRSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator